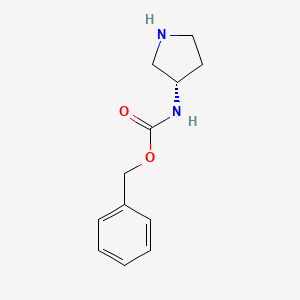

(S)-3-N-Cbz-aminopyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOICHFMGRBFCM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176970-12-0 | |

| Record name | (S)-3-N-Cbz-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-N-Cbz-aminopyrrolidine physical properties

An In-depth Technical Guide to the Physical Properties of (S)-3-N-Cbz-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key chiral building block in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts and workflows.

Compound Identity

-

Chemical Name: (S)-Benzyl 3-aminopyrrolidine-1-carboxylate

-

Common Synonyms: (S)-3-Amino-1-N-Cbz-pyrrolidine, (S)-(+)-1-Cbz-3-aminopyrrolidine[1]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow Liquid | [1] |

| White to off-white solid | [6] | |

| Melting Point | 310-316 °C | [1] |

| Boiling Point | 315 °C | [1] |

| Density | 1.155 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.548 | [1] |

| pKa | 9.52 ± 0.20 (Predicted) | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Sparingly soluble in water | [6] |

| Optical Rotation | While a specific value for the (S)-enantiomer is not explicitly available in the provided results, its enantiomer, (R)-(-)-1-Cbz-3-aminopyrrolidine, has a specific rotation of [α]20/D = -4 to -2° (c=1 in Methanol)[7]. As enantiomers rotate plane-polarized light in equal but opposite directions, the (S)-enantiomer is expected to be dextrorotatory (+) with a similar magnitude. |

Logical Relationship Visualization

The optical activity of this compound is a direct result of its chiral nature. The following diagram illustrates the relationship between the molecule's absolute configuration and its effect on plane-polarized light.

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid substance using a melting point apparatus.

Workflow Diagram:

Methodology:

-

Sample Preparation: A small amount of the dry, solid this compound is finely ground using a mortar and pestle.[8] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample into the sealed end.[9][10] This process is repeated until a packed sample height of 2-3 mm is achieved.[9][10]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[9] For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.[8][11] For an accurate measurement, a new sample is prepared and the apparatus is set to a starting temperature approximately 15-20 °C below the expected melting point. A slow heating rate of 1-2 °C per minute is programmed.[8][10]

-

Measurement: The heating program is initiated. The sample is observed carefully through the magnified viewfinder.[9]

-

Data Recording: Two temperatures are recorded:

-

Reporting: The result is reported as the melting point range, from T1 to T2.[12]

Optical Rotation Determination

This protocol outlines the measurement of a compound's ability to rotate plane-polarized light, which is a characteristic property of chiral molecules.

Workflow Diagram:

Methodology:

-

Solution Preparation: An exact quantity of this compound is weighed and dissolved in a suitable solvent (e.g., methanol) in a volumetric flask. The solution is diluted to the mark to achieve a precise concentration (c), typically expressed in g/mL.[13][14]

-

Instrument Setup: A polarimeter is turned on and allowed to stabilize. The measurement is typically performed at a standard temperature, such as 20°C, using the D-line of a sodium lamp (589.3 nm) as the light source.[13][15]

-

Calibration (Zeroing): The polarimeter tube (cell) of a known path length (l), typically 1 decimeter (100 mm), is filled with the pure solvent used for the sample solution.[13] The cell is placed in the instrument, and the reading is set to zero. This corrects for any rotation caused by the solvent or the cell itself.[15]

-

Measurement: The polarimeter cell is rinsed and then filled with the prepared sample solution. Care is taken to avoid air bubbles. The cell is returned to the instrument, and the observed angle of rotation (α) is recorded.[15] The direction of rotation is noted as dextrorotatory (+) for clockwise or levorotatory (-) for counter-clockwise.[13]

-

Calculation of Specific Rotation: The specific rotation [α] is a standardized physical constant and is calculated using the formula: [α] = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[14]

-

This guide provides essential data and standardized procedures to aid researchers and scientists in their work with this compound. Adherence to these protocols will ensure accurate and reproducible results.

References

- 1. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Cbz-3-aminopyrrolidine CAS# 185057-50-5 [gmall.chemnet.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. m.youtube.com [m.youtube.com]

- 15. digicollections.net [digicollections.net]

An In-depth Technical Guide to (S)-3-N-Cbz-aminopyrrolidine: Structure, Stereochemistry, and Applications

(S)-3-N-Cbz-aminopyrrolidine , formally known as Benzyl (S)-pyrrolidin-3-ylcarbamate , is a chiral synthetic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its rigid pyrrolidine scaffold, combined with a defined stereocenter and a readily removable protecting group, makes it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a detailed overview of its chemical structure, stereochemical configuration, synthesis, and applications.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the amine, preventing its unwanted reactivity while allowing for transformations elsewhere in the molecule. This protecting group can be efficiently removed under standard hydrogenolysis conditions.

| Property | Data |

| IUPAC Name | Benzyl (S)-pyrrolidin-3-ylcarbamate |

| Synonyms | (S)-3-(Benzyloxycarbonylamino)pyrrolidine, (S)-3-Amino-1-N-Cbz-pyrrolidine |

| CAS Number | 176970-12-0 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and chloroform. |

Stereochemistry: The (S)-Configuration

The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. The "(S)" designation in this compound refers to the absolute configuration at the C3 carbon of the pyrrolidine ring, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

The four groups attached to the chiral C3 carbon are assigned priorities based on the atomic number of the atoms directly bonded to it:

-

-NH-Cbz (Amino-Cbz group): The nitrogen atom (Z=7) has the highest atomic number, giving this group the highest priority (1).

-

-CH₂-N(1)- (Ring segment towards the nitrogen): The C2 carbon is bonded to the ring's nitrogen atom.

-

-CH₂-C(4)- (Ring segment towards the carbon): The C4 carbon is bonded to another carbon atom.

-

-H (Hydrogen): The hydrogen atom (Z=1) has the lowest atomic number and thus the lowest priority (4).

To determine the configuration, the molecule is oriented so that the lowest priority group (4) points away from the viewer. The path from priority 1 to 2 to 3 is then traced. For this molecule, this path proceeds in a counter-clockwise direction, leading to the (S) designation.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved by protecting the primary amine of the commercially available chiral precursor, (S)-3-aminopyrrolidine. The most common method employs Schotten-Baumann conditions, which involve the reaction of the amine with benzyl chloroformate in the presence of a base.

Detailed Experimental Protocol: Cbz Protection

This protocol is a representative procedure adapted from standard methodologies for amine protection.

-

Dissolution: Dissolve (S)-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃, 2.0-2.5 eq), to the reaction mixture.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.05-1.1 eq) dropwise to the biphasic mixture, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Characterization

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.39 - 7.28 (m, 5H) | Aromatic protons (C₆H₅) |

| 5.10 (s, 2H) | Benzyl protons (-CH₂-Ph) |

| ~4.9 (br s, 1H) | Amide proton (-NH-) |

| ~4.2 (m, 1H) | Pyrrolidine C3-H |

| 3.7 - 3.1 (m, 4H) | Pyrrolidine C2-H₂, C5-H₂ |

| 2.2 - 1.8 (m, 2H) | Pyrrolidine C4-H₂ |

Applications in Drug Discovery and Development

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The defined stereochemistry of (S)-3-aminopyrrolidine derivatives makes them highly valuable for creating enantiomerically pure drug candidates, which can lead to improved efficacy and reduced side effects.

A significant application of the (S)-3-aminopyrrolidine scaffold is in the development of kinase inhibitors. For instance, researchers have used this building block to synthesize a series of novel dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K).[4] These dual-target inhibitors showed promising cytotoxicity against chronic myeloid leukemia (CML) cell lines, suggesting a potential therapeutic strategy that leverages the collective inhibition of both pathways.[4]

The amine functionality, once deprotected from the Cbz group, provides a key attachment point for various pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Its use is particularly prevalent in the synthesis of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and various proteases, where the stereochemistry of the pyrrolidine ring is critical for fitting into the enzyme's active site.[5]

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-N-Cbz-Aminopyrrolidine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on (S)-3-N-Cbz-aminopyrrolidine, a versatile chiral building block crucial in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and its application in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Core Compound Data

This compound, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a widely utilized synthetic intermediate. Its structural properties are summarized below.

| Property | Value | Citations |

| CAS Number | 122536-72-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 315 °C | [1] |

| Density | 1.155 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.548 | [1] |

Role in Drug Discovery and Signaling Pathways

The pyrrolidine moiety is a common structural motif in many FDA-approved drugs.[3] While this compound is primarily a protected building block, its deprotected form, (S)-3-aminopyrrolidine, serves as a critical scaffold in the synthesis of pharmacologically active compounds.

Notably, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K).[1] This dual inhibition is a promising strategy in cancer therapy, particularly for Chronic Myeloid Leukemia (CML), as it can address the compensatory signaling that leads to drug resistance.[1]

The signaling pathway below illustrates the dual inhibitory action of compounds derived from the (S)-3-aminopyrrolidine scaffold.

Experimental Protocols

The synthesis of this compound and its utility in further synthetic steps are outlined in the following experimental protocols.

Synthesis of this compound

The carbobenzyloxy (Cbz) group is a common amine protecting group in organic synthesis.[4][5] A general procedure for the N-Cbz protection of an amine is as follows:

Materials:

-

(S)-3-Aminopyrrolidine

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium carbonate, sodium hydroxide)

-

An appropriate solvent system (e.g., water/THF, dichloromethane)

Procedure:

-

Dissolve (S)-3-aminopyrrolidine in an aqueous solution of the base with cooling in an ice bath.

-

Slowly add benzyl chloroformate dropwise while vigorously stirring, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and continue stirring for several hours.

-

Work-up the reaction by washing with a non-polar organic solvent (e.g., diethyl ether) to remove excess benzyl chloroformate.

-

Acidify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers and concentrate under reduced pressure to yield the product.

Deprotection of the Cbz Group

The Cbz group is typically removed by catalytic hydrogenation.[4][6]

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

A suitable solvent (e.g., methanol, ethanol)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Cbz-protected compound in the chosen solvent.

-

Carefully add the Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The following diagram illustrates a typical synthetic workflow involving the protection of (S)-3-aminopyrrolidine and subsequent deprotection.

Applications in Synthesis

This compound is a valuable chiral building block for the synthesis of more complex molecules.[7] Its protected amine allows for selective reactions at other positions of the molecule. The Cbz group's stability under various conditions, except for catalytic hydrogenation, makes it a reliable choice for multi-step syntheses.[4] The pyrrolidine scaffold itself is integral to the structure of numerous biologically active compounds, making this intermediate highly relevant for the development of novel therapeutics.[3][8]

References

- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of (S)-3-N-Cbz-aminopyrrolidine from (S)-3-aminopyrrolidine

This technical guide provides an in-depth overview of the synthesis of (S)-3-N-Cbz-aminopyrrolidine, a critical process for researchers, scientists, and professionals in drug development. The focus is on the protection of the amino group of (S)-3-aminopyrrolidine using the carbobenzyloxy (Cbz) group, a widely employed strategy in organic synthesis, particularly in peptide chemistry and the development of complex molecules.[1] The Cbz group is valued for its stability under a variety of reaction conditions and the diverse methods available for its subsequent removal.[2][3]

Reaction Overview

The synthesis involves the reaction of (S)-3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the N-protected product. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile.

Chemical Equation:

(S)-3-aminopyrrolidine + Benzyl Chloroformate → this compound

Reaction Pathway

Caption: Reaction scheme for the Cbz protection of (S)-3-aminopyrrolidine.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Cbz protection of amines, which are applicable to the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material (SM) | (S)-3-aminopyrrolidine | |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | [4] |

| Reagent Equivalence | 1.1 - 1.5 equivalents | [1][4] |

| Base | Sodium Bicarbonate (NaHCO₃) | [4] |

| Base Equivalence | 2.0 equivalents | [4] |

| Solvent System | Tetrahydrofuran/Water (THF/H₂O) 2:1 | [4] |

| Reaction Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 2 - 20 hours | [1][4] |

| Typical Yield | 90% | [4] |

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is detailed below, based on common procedures for the Cbz protection of amines.[4]

Materials:

-

(S)-3-aminopyrrolidine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (S)-3-aminopyrrolidine (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add benzyl chloroformate (1.5 equivalents) to the stirred mixture, maintaining the temperature at 0 °C.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for approximately 20 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Purification:

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Product Characterization

The synthesized this compound can be characterized using various analytical techniques. Below are typical physical and spectroscopic properties for the product.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [5] |

| Molecular Weight | 220.27 g/mol | [5] |

| Appearance | Light yellow to yellow liquid | [5] |

| Melting Point | 310-316 °C | [5] |

| Boiling Point | 315 °C | [5] |

| Density | 1.155 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.548 | [5] |

Safety Considerations

-

Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of PPE and proper handling and disposal of all chemicals.

Conclusion

The synthesis of this compound from (S)-3-aminopyrrolidine via reaction with benzyl chloroformate is a robust and high-yielding procedure. This method provides a crucial protected building block for the synthesis of more complex molecules in pharmaceutical and chemical research. The reaction is straightforward, and the product can be obtained in high purity after standard work-up and purification techniques.

References

An In-depth Technical Guide to the Benzyl Chloroformate Protection of 3-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protection of 3-aminopyrrolidine using benzyl chloroformate (Cbz-Cl), a critical step in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details the underlying chemistry, experimental protocols, and quantitative data to facilitate the successful implementation of this protective group strategy in a laboratory setting.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesired side reactions during subsequent synthetic transformations. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, is a widely utilized amine protecting group due to its stability under various conditions and its facile removal through mild hydrogenolysis.[1]

3-Aminopyrrolidine is a valuable chiral building block in medicinal chemistry. Its incorporation into molecular scaffolds can impart desirable physicochemical and pharmacological properties. The protection of the secondary amine in the pyrrolidine ring is often a prerequisite for the selective functionalization of the primary amino group. This guide focuses on the practical aspects of the Cbz protection of 3-aminopyrrolidine, providing researchers with the necessary information for its efficient and selective synthesis.

Reaction and Mechanism

The reaction involves the treatment of 3-aminopyrrolidine with benzyl chloroformate in the presence of a base. The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the protected product.[2]

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom in 3-aminopyrrolidine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the N-Cbz protected 3-aminopyrrolidine.

Quantitative Data

| Entry | Amine Substrate | Product | Reaction Time (min) | Yield (%) |

| 1 | Pyrrolidine | N-Cbz-pyrrolidine | 2 | 99 |

| 2 | Piperidine | N-Cbz-piperidine | 2 | 99 |

| 3 | Morpholine | N-Cbz-morpholine | 2 | 98 |

| 4 | Indoline | N-Cbz-indoline | 3 | 98 |

| 5 | Benzylamine | N-Cbz-benzylamine | 2 | 99 |

Table 1: Representative yields for the Cbz protection of various cyclic and aliphatic amines in water.[3]

Physicochemical Properties of Benzyl (R)-pyrrolidin-3-ylcarbamate:

| Property | Value |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 315 °C |

| Density | 1.155 g/mL at 25 °C |

(Data obtained from commercial supplier information)[4][5]

Experimental Protocols

Two detailed protocols for the Cbz protection of amines are provided below. Protocol 1 describes a general method using a biphasic solvent system, while Protocol 2 outlines a greener approach using water as the solvent.

Protocol 1: Cbz Protection in a Biphasic System (THF/Water)

This protocol is adapted from a general procedure for the Cbz protection of amines.[2]

Materials:

-

3-Aminopyrrolidine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium bicarbonate (NaHCO3) (2.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-aminopyrrolidine (1.0 equiv) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add sodium bicarbonate (2.0 equiv).

-

Slowly add benzyl chloroformate (1.1 equiv) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the residue by silica gel column chromatography if necessary.

Protocol 2: Cbz Protection in Water

This protocol is based on a green and efficient method for the chemoselective N-benzyloxycarbonylation of amines.[3]

Materials:

-

3-Aminopyrrolidine (1.0 mmol)

-

Benzyl chloroformate (Cbz-Cl) (1.05 mmol)

-

Distilled or tap water

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask containing 3-aminopyrrolidine (1.0 mmol), add benzyl chloroformate (1.05 mmol).

-

Add 3 mL of distilled or tap water to the mixture.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within a few minutes, as indicated by TLC.

-

After completion, add 10 mL of water to the reaction mixture.

-

Extract the product with ethyl acetate (2 x 5 mL).

-

Combine the organic extracts and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane-EtOAc) to obtain the pure Cbz-protected 3-aminopyrrolidine.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the Cbz protection of 3-aminopyrrolidine.

References

Spectroscopic Profile of (S)-3-N-Cbz-aminopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-3-N-Cbz-aminopyrrolidine (also known as benzyl (S)-pyrrolidin-3-ylcarbamate). The information presented herein is essential for the accurate identification, quality control, and utilization of this compound in synthetic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.39 - 7.27 | m | Aromatic-H (5H) |

| 5.09 | s | -CH₂-Ph (2H) |

| 4.25 (br s) | br s | -NH-COO- (1H) |

| 3.80 - 3.71 | m | Pyrrolidine-H (1H) |

| 3.58 - 3.46 | m | Pyrrolidine-H (2H) |

| 3.40 - 3.23 | m | Pyrrolidine-H (2H) |

| 2.05 - 1.95 | m | Pyrrolidine-H (1H) |

| 1.88 - 1.75 | m | Pyrrolidine-H (1H) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C=O (Carbamate) |

| 136.8 | Aromatic C |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.9 | Aromatic CH |

| 66.8 | -CH₂-Ph |

| 50.0 | Pyrrolidine CH |

| 46.4 | Pyrrolidine CH₂ |

| 45.2 | Pyrrolidine CH₂ |

| 32.1 | Pyrrolidine CH₂ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 - 3300 | Medium | N-H Stretch (Amine/Amide) |

| 3030 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1710 - 1680 | Strong | C=O Stretch (Carbamate) |

| 1530 - 1510 | Strong | N-H Bend |

| 1250 - 1230 | Strong | C-N Stretch |

| 750 - 690 | Strong | Aromatic C-H Bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion Type |

| 221.13 | [M+H]⁺ (Molecular Ion) |

| 220.12 | [M]⁺ (Molecular Ion) |

| 177.10 | [M-C₂H₄N]⁺ |

| 108.04 | [C₇H₈O]⁺ (benzyl fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak. For ¹H NMR, data is typically reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration (number of protons). For ¹³C NMR, spectra are usually recorded with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. This technique is particularly useful for determining the molecular weight of the compound, often observed as the protonated molecule [M+H]⁺. EI involves bombarding the sample with high-energy electrons, which causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the structure of the compound. The mass-to-charge ratio (m/z) of the molecular ion and significant fragments are reported.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

(S)-3-N-Cbz-aminopyrrolidine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (S)-3-N-Cbz-aminopyrrolidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (S)-benzyl (pyrrolidin-3-yl)carbamate, is a chiral building block of significant interest in pharmaceutical synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in drug development, from process chemistry to formulation. This technical guide provides a summary of the currently available information on the solubility and stability of this compound. It is important to note that while qualitative data and general physical properties for related compounds are available, specific quantitative solubility and stability data for this compound are not readily found in publicly accessible literature. This guide, therefore, also outlines standard experimental protocols for determining these crucial parameters.

Physicochemical Properties

A compilation of available physical and chemical properties for this compound and its related compounds is presented below.

| Property | Data for this compound (CAS: 176970-12-0) | Data for Racemic N-Cbz-3-aminopyrrolidine (CAS: 185057-50-5) | Data for (R)-(-)-1-Cbz-3-aminopyrrolidine (CAS: 122536-73-6) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₂H₁₆N₂O₂ | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol | 220.27 g/mol | 220.27 g/mol |

| Appearance | - | White to off-white crystalline powder[1] | - |

| Boiling Point | - | 351.7°C at 760 mmHg[1] | 315 °C |

| Density | - | 1.186 g/cm³[1] | 1.155 g/mL at 25 °C |

| Refractive Index | - | 1.571[1] | n20/D 1.548 |

| Flash Point | - | 166.5°C[1] | >110 °C |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented in public literature. However, qualitative descriptions for the racemic mixture and related compounds provide some guidance.

| Solvent | Solubility of Racemic N-Cbz-3-aminopyrrolidine | Solubility of (S)-3-(Boc-amino)pyrrolidine |

| Water | Sparingly soluble[1] | Soluble[2][3] |

| Chloroform | - | Slightly soluble[2] |

| Methanol | - | Slightly soluble[2] |

| Ethanol | - | - |

| Ethyl Acetate | - | - |

| Acetonitrile | - | - |

| Dichloromethane | - | - |

It is crucial to experimentally determine the quantitative solubility of this compound in relevant solvent systems for specific applications.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. While detailed stability studies are not publicly available, the racemic mixture is noted to be "Air Sensitive"[1]. A comprehensive evaluation of its stability under various stress conditions is necessary.

| Condition | Observation/Potential Degradation Pathway |

| Hydrolytic | The carbamate linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, yielding 3-aminopyrrolidine, benzyl alcohol, and carbon dioxide. The rate of hydrolysis is expected to be pH-dependent. |

| Oxidative | The pyrrolidine ring and the benzylic position of the Cbz group could be susceptible to oxidation. Forced degradation with agents like hydrogen peroxide would reveal potential oxidation products. |

| Photolytic | Exposure to UV or visible light may induce degradation. The aromatic ring of the Cbz group could absorb light, potentially leading to radical-mediated degradation pathways. |

| Thermal | Elevated temperatures may lead to thermal decomposition. The specific degradation products would need to be identified through forced degradation studies. |

Experimental Protocols

To address the lack of specific data, the following section details standard experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility can be determined using the well-established shake-flask method.

References

Chiral Pyrrolidine Building Blocks: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that stands as a cornerstone in the architecture of a vast number of biologically active compounds.[1][2] Its prevalence in natural products, pharmaceuticals, and as a versatile chiral auxiliary has rendered it an indispensable scaffold in modern medicinal chemistry and drug discovery.[3][4] The stereochemistry of the pyrrolidine ring is often crucial for biological activity, making the development of efficient and highly stereoselective synthetic routes to chiral pyrrolidine building blocks a paramount objective for organic chemists.[4] This technical guide provides an in-depth overview of key synthetic strategies for accessing these valuable chiral building blocks, with a focus on organocatalytic and transition-metal-catalyzed methods. Detailed experimental protocols for seminal reactions, a comprehensive summary of quantitative data, and visualizations of reaction mechanisms are presented to serve as a practical resource for researchers in the field.

The Significance of Chirality in Pyrrolidine-Containing Drugs

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its pharmacological properties. For pyrrolidine-containing drugs, the presence of one or more stereocenters on the pyrrolidine ring can dictate the molecule's binding affinity and selectivity for its biological target.[5] A notable example is found in the development of antagonists for the ERα receptor for the treatment of breast cancer, where the stereochemistry at the 3-position of the pyrrolidine ring determines whether the compound acts as a pure antagonist.[5] The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with the active site of an enzyme or receptor.[6] Consequently, the ability to synthesize enantiomerically pure pyrrolidine derivatives is not merely an academic exercise but a critical necessity in the design and development of effective and safe therapeutic agents.[4]

Synthetic Strategies for Chiral Pyrrolidine Building Blocks

The asymmetric synthesis of chiral pyrrolidines can be broadly categorized into two approaches: the derivatization of existing chiral pyrrolidine scaffolds, such as L-proline, and the de novo construction of the pyrrolidine ring from acyclic precursors using stereoselective methods.[7] This guide will focus on the latter, highlighting three powerful and widely adopted methodologies: proline-catalyzed asymmetric aldol reactions, palladium-catalyzed [3+2] cycloadditions, and rhodium-catalyzed intramolecular cyclizations.

Proline-Catalyzed Asymmetric Aldol Reaction

The use of the simple amino acid L-proline as a catalyst for asymmetric reactions represents a landmark in the field of organocatalysis.[8] Proline has been shown to be a highly effective catalyst for the direct asymmetric aldol reaction, a powerful carbon-carbon bond-forming reaction that provides access to chiral β-hydroxy ketones, which are valuable precursors to a variety of chiral molecules, including pyrrolidines.[8][9]

The catalytic cycle of the proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate.[10][11] The secondary amine of proline reacts with a ketone to form an enamine, which then attacks an aldehyde in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to regenerate the proline catalyst and furnish the chiral aldol product.[11]

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | [8] |

| 2 | Isobutyraldehyde | Acetone | 20 | DMSO | 24 | 97 | 96 | [8] |

| 3 | Benzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 24 | 95 | 99 | [12] |

| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 24 | 88 | 98 | [12] |

| 5 | 2-Nitrobenzaldehyde | Acetone | 10 | DMSO/Acetone | 48 | 85 | 92 | Scribd |

Materials:

-

(S)-Proline (30 mol%)

-

4-Nitrobenzaldehyde (1.0 mmol)

-

Acetone (10.0 mmol)

-

Dimethyl sulfoxide (DMSO) (2.0 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (S)-proline (0.30 mmol) in DMSO (2.0 mL) in a round-bottom flask is added 4-nitrobenzaldehyde (1.0 mmol) and acetone (10.0 mmol) at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired chiral aldol product.

-

The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Palladium-Catalyzed [3+2] Cycloaddition

Palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane (TMM) precursors with imines provide a powerful and direct route to highly functionalized chiral pyrrolidines.[13] This methodology allows for the rapid construction of the pyrrolidine ring with excellent control over stereochemistry. The reaction typically employs a palladium(0) catalyst in the presence of a chiral ligand, which directs the enantioselectivity of the cycloaddition.[13]

The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to the TMM precursor to generate a π-allylpalladium intermediate. This intermediate then undergoes cycloaddition with an imine to form a palladacyclohexane, which upon reductive elimination, furnishes the pyrrolidine product and regenerates the Pd(0) catalyst.[14]

Caption: Catalytic cycle of the Pd-catalyzed [3+2] cycloaddition.

| Entry | Imine | TMM Precursor | Ligand | Yield (%) | ee (%) | dr | Reference |

| 1 | N-Tosylbenzaldimine | 2-((Trimethylsilyl)methyl)allyl acetate | (R)-Tol-BINAP | 95 | 96 | >20:1 | [13] |

| 2 | N-Boc-benzaldimine | 2-((Trimethylsilyl)methyl)allyl acetate | (R,R)-ANDEN-phosphoramidite | 92 | 95 | >20:1 | [13] |

| 3 | N-Tosyl-4-methoxybenzaldimine | 2-((Trimethylsilyl)methyl)allyl acetate | (R)-Tol-BINAP | 98 | 97 | >20:1 | [13] |

| 4 | N-Tosyl-4-nitrobenzaldimine | 2-((Trimethylsilyl)methyl)allyl acetate | (R)-Tol-BINAP | 91 | 94 | >20:1 | [13] |

| 5 | N-Tosylacetophenone imine | 2-((Trimethylsilyl)methyl)allyl acetate | (R)-Tol-BINAP | 85 | 90 | >20:1 | [13] |

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)

-

Chiral ligand (e.g., (R)-Tol-BINAP) (7.5 mol%)

-

TMM precursor (e.g., 2-((trimethylsilyl)methyl)allyl acetate) (1.2 equiv)

-

Imine (e.g., N-tosylbenzaldimine) (1.0 equiv)

-

Toluene (anhydrous)

-

n-Butyllithium (n-BuLi) (5 mol%)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (2.5 mol%) and the chiral ligand (7.5 mol%) in anhydrous toluene.

-

Add n-BuLi (5 mol%) to the solution and stir for 30 minutes at room temperature to generate the active Pd(0) catalyst.

-

To this catalyst solution, add the imine (1.0 equiv) followed by the TMM precursor (1.2 equiv).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the chiral pyrrolidine product.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Rhodium-Catalyzed Intramolecular Cyclization of 1,6-Enynes

Rhodium-catalyzed intramolecular cyclization of 1,6-enynes is a highly efficient method for the synthesis of chiral pyrrolidines, particularly those bearing an exocyclic double bond.[15] This transformation proceeds with excellent enantioselectivity when a chiral phosphine ligand is employed. The reaction is atom-economical and provides access to a diverse range of substituted pyrrolidines.

The catalytic cycle is thought to involve the coordination of the 1,6-enyne to a Rh(I) complex, followed by oxidative cyclization to form a rhodacyclopentene intermediate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of the pyrrolidine product and regeneration of the Rh(I) catalyst.

Caption: Catalytic cycle of the Rh-catalyzed intramolecular cyclization of 1,6-enynes.

| Entry | Substrate (1,6-enyne) | Ligand | Yield (%) | ee (%) | Reference |

| 1 | N-Tosyl-N-(2-methyl-2-hepten-6-ynyl)aniline | (S)-BINAP | 95 | 98 | [15] |

| 2 | N-Tosyl-N-(2-phenyl-2-hepten-6-ynyl)aniline | (S)-BINAP | 92 | 97 | [15] |

| 3 | N-Mesyl-N-(2-methyl-2-hepten-6-ynyl)aniline | (S)-BINAP | 96 | 99 | [15] |

| 4 | N-Tosyl-N-(2-cyclohexyl-2-hepten-6-ynyl)aniline | (S)-BINAP | 88 | 96 | [15] |

| 5 | N-Tosyl-N-(2-methyl-2-octen-7-ynyl)aniline | (S)-BINAP | 90 | 95 | [15] |

Materials:

-

[Rh(cod)₂]BF₄ (2.5 mol%)

-

Chiral bisphosphine ligand (e.g., (S)-BINAP) (3.0 mol%)

-

1,6-Enyne substrate (1.0 equiv)

-

1,2-Dichloroethane (DCE) (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, a mixture of [Rh(cod)₂]BF₄ (2.5 mol%) and the chiral ligand (3.0 mol%) is dissolved in anhydrous DCE in a Schlenk tube.

-

The solution is stirred at room temperature for 30 minutes to pre-form the catalyst.

-

The 1,6-enyne substrate (1.0 equiv) is then added to the catalyst solution.

-

The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature (e.g., 60-80 °C).

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral pyrrolidine product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

Chiral pyrrolidine building blocks are of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. The development of robust and highly stereoselective synthetic methods is crucial for advancing drug discovery and development programs. This technical guide has provided an overview of three powerful strategies for the asymmetric synthesis of chiral pyrrolidines: proline-catalyzed aldol reactions, palladium-catalyzed [3+2] cycloadditions, and rhodium-catalyzed intramolecular cyclizations. The detailed experimental protocols and comprehensive quantitative data presented herein serve as a valuable resource for researchers seeking to apply these methodologies in their own synthetic endeavors. The continued innovation in asymmetric catalysis will undoubtedly lead to even more efficient and versatile routes to these critical chiral building blocks, further empowering the synthesis of the next generation of therapeutic agents.

References

- 1. Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. Hydroalkynylative cyclization of 1,6-enynes with terminal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. longdom.org [longdom.org]

- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 13. stacks.stanford.edu [stacks.stanford.edu]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]

The Carboxybenzyl (Cbz) Group: A Cornerstone of Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental concept in modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the arsenal of protecting groups for amines, the carboxybenzyl (Cbz or Z) group holds a place of historical and practical significance. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group revolutionized the field of peptide synthesis by providing a reliable method for the stepwise assembly of amino acids, a challenge that had previously led to uncontrolled polymerization.[1][2] Its enduring utility is a testament to its robust stability, ease of introduction, and versatile deprotection methods.[2][3] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, including detailed experimental protocols, quantitative data, and graphical representations of key synthetic pathways.

Core Principles of the Cbz Protecting Group

The Cbz group, a benzyloxycarbonyl moiety, converts a nucleophilic amine into a significantly less reactive carbamate.[4][5] This transformation is crucial in multi-step syntheses, particularly in peptide chemistry, where the unprotected amino group of one amino acid would readily react with the activated carboxylic acid of another, leading to a mixture of unwanted oligomers.[2] The Cbz group's success lies in a combination of desirable characteristics:

-

Robust Stability: Cbz-protected amines exhibit high stability across a wide range of reaction conditions, including basic and mildly acidic media, offering flexibility in synthetic design.[2][6]

-

Ease of Introduction: The protection of an amine with the Cbz group is typically a high-yielding reaction that proceeds under mild conditions.[2]

-

Facile and Orthogonal Removal: The Cbz group can be cleanly removed under specific conditions that are often orthogonal to other common protecting groups. This orthogonality is a critical principle in complex syntheses, allowing for the selective deprotection of one functional group in the presence of others.[2][4] For instance, the Cbz group is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][4]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of the introduction and removal of the Cbz group is a key factor in its widespread use. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 | [2] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [2] |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 | [2] |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 | [2] |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 | [2] |

| Various Amines | Cbz-Cl, Water, rt | High | [7] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) | Reference |

| N-Cbz-Alanine | H2 (1 atm), 10% Pd/C, MeOH, rt | Quantitative | [4] |

| N-Cbz-Phenylalanine | HBr (33% in AcOH), rt | High | [8] |

| N-Cbz-Protected Piperazine | H2, Pd/C, EtOH | High | [9] |

| N-Cbz-Imidazole | Methanol, rt | High | [10] |

| Various N-Cbz compounds | AlCl3, HFIP, rt | High | [11] |

Experimental Protocols

The following are detailed experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate under aqueous alkaline conditions.[2][4]

Materials:

-

Amino acid (1.0 equivalent)

-

1 M aqueous sodium carbonate solution (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, with cooling in an ice bath.[2]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate of the Cbz-protected amino acid should form.[2]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[2]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group using catalytic hydrogenation, a mild and widely used method.[2][4]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol %)

-

Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

-

Celite

-

Magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.[2]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution.[2]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[2]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the deprotected amine.

Key Synthetic Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the core mechanisms and workflows associated with the Cbz protecting group.

Caption: Mechanism of amine protection using the Cbz group.

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Caption: Workflow for stepwise peptide synthesis using the Cbz group.

Applications in Drug Development and Complex Molecule Synthesis

The Cbz group continues to be a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals. Its stability and reliable cleavage conditions make it suitable for multi-step syntheses where sensitive functional groups must be preserved.[12] For example, Cbz-protected amino acids, such as N-Cbz-D-proline, are critical building blocks in asymmetric synthesis, allowing for the introduction of specific stereochemistry in the final product.[12] This is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its stereoisomeric form.[12] The Cbz group has been employed in the synthesis of a wide range of bioactive compounds, including peptide-based drugs, enzyme inhibitors, and complex natural products.[9][12][13]

Conclusion

The carboxybenzyl protecting group, a classic in the field of organic chemistry, remains a highly relevant and powerful tool for researchers, scientists, and drug development professionals. Its predictable reactivity, robust nature, and orthogonality with other common protecting groups ensure its continued application in the synthesis of complex and biologically important molecules. A thorough understanding of its introduction, cleavage, and compatibility is essential for the strategic design and successful execution of modern synthetic routes.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. fiveable.me [fiveable.me]

- 7. ijacskros.com [ijacskros.com]

- 8. bachem.com [bachem.com]

- 9. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (S)-3-N-Cbz-aminopyrrolidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and peptidomimetic scaffolds is a powerful strategy in modern drug discovery, enabling the development of peptides with enhanced stability, potency, and unique functionalities.[1] (S)-3-N-Cbz-aminopyrrolidine serves as a valuable building block for creating peptidomimetics, introducing a constrained cyclic diamine moiety into the peptide backbone. This modification can induce specific secondary structures, such as β-turns, and improve metabolic stability compared to natural peptides.[2] The benzyloxycarbonyl (Cbz) protecting group on the secondary amine allows for its selective deprotection and subsequent elaboration, making it a versatile component in the synthesis of complex peptide analogues.[3]

These application notes provide a detailed guide for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methods for coupling sterically hindered and secondary-amine-containing building blocks.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of representative coupling efficiencies that can be expected with different activators. Please note that these are illustrative values and actual results may vary depending on the specific peptide sequence and synthesis scale.

| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Expected Coupling Efficiency (%) | Reference for Reagent Type |

| HBTU/DIPEA | 2-5 | 2-4 | 85-95 | [4] |

| HATU/DIPEA | 1-2 | 1-3 | 90-98 | [1][4] |

| PyAOP/DIPEA | 1-2 | 1-3 | 92-99 | [1] |

| DIC/HOBt | 5-10 | 4-8 | 80-90 | [5] |

Note: Double coupling is recommended to maximize the incorporation of this sterically demanding building block.

Experimental Protocols

Protocol 1: Incorporation of this compound using HATU

This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support using HATU as the coupling reagent.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3 equivalents)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

-

Solid-phase synthesis vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: After the coupling, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Optional Capping: To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 10 minutes. Wash the resin as described in step 4.

-

Fmoc Deprotection (for the next cycle): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.

Protocol 2: On-Resin Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group from the incorporated (S)-3-aminopyrrolidine moiety while the peptide remains on the solid support. This is typically performed after the full peptide sequence has been assembled.

Materials:

-

Peptide-resin containing the Cbz-protected pyrrolidine moiety

-

Anhydrous Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:1:97 v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

Deprotection Reaction: Treat the resin with the cleavage cocktail for 1-2 hours at room temperature with gentle agitation. The low concentration of TFA is intended to cleave the acid-labile Cbz group while minimizing premature cleavage of the peptide from acid-sensitive resins.

-

Washing: Drain the cleavage cocktail and wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 10% DIPEA in DMF (2x), and finally with DMF (3x) and DCM (3x).

-

Further Functionalization or Cleavage: The deprotected secondary amine on the pyrrolidine ring is now available for further synthetic modifications on-resin, or the entire peptide can be cleaved from the support.

Visualizations

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Caption: Workflow for the on-resin deprotection of the Cbz group.

References

Application Notes and Protocols for (S)-3-N-Cbz-aminopyrrolidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-N-Cbz-aminopyrrolidine is a chiral building block that holds potential for applications in asymmetric synthesis. Its rigid pyrrolidine backbone and the presence of a stereogenic center make it an attractive candidate for use as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. The carbobenzyloxy (Cbz) protecting group on the amino functionality of this compound is stable under a range of reaction conditions but can be readily cleaved, a desirable characteristic for a chiral auxiliary.

While a comprehensive review of the scientific literature did not yield specific, detailed protocols for the application of this compound as a chiral auxiliary in common asymmetric transformations such as aldol, Michael, or Diels-Alder reactions, this document provides an overview of its potential applications based on the principles of asymmetric synthesis and data from related chiral pyrrolidine derivatives. The protocols provided herein focus on the synthesis of the chiral auxiliary and the subsequent cleavage of the Cbz group, which are critical steps in its potential use.

Potential Applications in Asymmetric Synthesis

The fundamental principle behind using a chiral auxiliary is to attach it to a prochiral substrate, thereby creating a new chiral molecule. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Based on the structure of this compound, it could be envisioned to be used in the following ways:

-

Asymmetric Alkylation: The auxiliary could be acylated with a carboxylic acid derivative. Deprotonation of the α-carbon of the acyl group would form a chiral enolate. The steric hindrance provided by the pyrrolidine ring would then direct the approach of an electrophile, leading to a diastereoselective alkylation.

-

Asymmetric Aldol Reactions: Similar to alkylation, a chiral enolate formed from the acylated auxiliary could react with an aldehyde. The chiral environment would favor the formation of one diastereomer of the aldol adduct.

-

Asymmetric Michael Additions: The chiral enolate could also be used as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound, with the auxiliary directing the stereochemical outcome.

-

Asymmetric Diels-Alder Reactions: The auxiliary could be attached to a dienophile, such as an acrylate derivative. The chiral auxiliary would then control the facial selectivity of the [4+2] cycloaddition with a diene.

Data from Related Chiral Pyrrolidine Derivatives

To provide some context on the potential efficacy of pyrrolidine-based chiral auxiliaries, the following table summarizes data from diastereoselective reactions using other chiral pyrrolidine derivatives. This data should be considered as indicative of the potential of this class of compounds, rather than directly applicable to this compound.

| Reaction Type | Chiral Auxiliary System | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| [3+2] Cycloaddition | (S)-N-tert-butanesulfinyl imine | Glycine α-imino ester derivative | >99:1 | up to 83% | [1] |

| Three-Component Reaction | In situ formed aldimines | 1,1-cyclopropanediesters | >10:1 | up to 96% | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a crucial first step for its use as a chiral auxiliary. A common method involves the protection of commercially available (S)-3-aminopyrrolidine.

Materials:

-

(S)-3-Aminopyrrolidine dihydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) in water.

-

Add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride salt and basify the solution.

-

To this aqueous solution, add a solution of benzyl chloroformate (1.1 eq) in dichloromethane dropwise at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Cleavage of the Cbz Group (Removal of the Auxiliary)

After the asymmetric transformation, the chiral auxiliary must be removed to yield the final product. The Cbz group is typically removed by hydrogenolysis.

Materials:

-

Cbz-protected product

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add palladium on carbon (5-10 mol %) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

-

Further purification may be necessary depending on the nature of the product.

Visualizations

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Reaction pathway for the hydrogenolysis of a Cbz-protected amine.